(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2aS,3R,4aR,6R,7aS,7bS)-6-Chlorohexahydro-2H-1,7-dioxacyclopenta[cd]indene-2a,3(3H)-diol
- (2aS,3R,4S,4aR,6S,7aS,7bS)-3-Chlorohexahydro-2H-1,7-dioxacyclopenta[cd]indene-2a,4,6(3H)-triol
Uniqueness
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in its structure. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(4R,7S,11S)-6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11)/t5-,6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHBQXGSQAIZNC-ACZMJKKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(CS2)NC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655228 |
Source
|
Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160173-32-9 |
Source
|
Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.